molecular formula C16H31O3- B1262271 3-Hydroxypalmitate

3-Hydroxypalmitate

Cat. No. B1262271
M. Wt: 271.42 g/mol
InChI Key: CBWALJHXHCJYTE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxypalmitate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxypalmitic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a long-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from a hexadecanoate. It is a conjugate base of a 3-hydroxypalmitic acid.

Scientific Research Applications

Metabolic Pathways and Biochemical Implications

  • Omega Oxidation Pathway

    Research has shown that 3-hydroxypalmitate is involved in the omega oxidation pathway. A study found that human liver microsomes converted 3-hydroxypalmitate to its ω-hydroxylated metabolite, 3,16-dihydroxypalmitate, primarily catalyzed by the enzyme CYP4F11. This suggests a role in modulating the disposition of fatty acids in pathological states with enhanced fatty acid mobilization or mitochondrial fatty acid β-oxidation impairment (Dhar et al., 2008).

  • Impact on Mitochondrial Energy Homeostasis

    3-Hydroxypalmitic acid, among other hydroxy fatty acids, was found to disrupt energy homeostasis in mitochondrial preparations from rat brains. The study indicated that these acids act as uncouplers of oxidative phosphorylation, contributing to the neuropathology observed in conditions like LCHAD and MTP deficiencies (Tonin et al., 2010).

  • Role in Yeast Metabolism

    3-Hydroxypalmitic acid has been identified as a metabolic product of the yeast NRRL Y-6954. This suggests a potential role in the metabolic pathways of certain yeast species, which could have broader implications for understanding yeast biochemistry (Vesonder et al., 1968).

Potential Applications in Biotechnology and Medicine

  • Biopolymer Synthesis

    Polyhydroxyalkanoates (PHAs), including derivatives of 3-hydroxy acids like 3-hydroxypalmitic acid, have been researched for applications in medical devices and tissue engineering. Their biodegradability and thermoprocessability make them suitable for various biomedical applications (Chen & Wu, 2005).

  • Cellular Impact in Disease States

    Research has shown that high levels of 3-hydroxypalmitic acid can disrupt mitochondrial functions in cell systems, such as heart fibers, cardiomyocytes, and hepatocytes. This indicates its potential role in the pathogenesis of certain diseases, especially in metabolic crises (Cecatto et al., 2018).

  • Induction of Oxidative Stress

    Accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxypalmitic acid, can induce oxidative stress, as evidenced in cerebral cortex studies. This suggests its potential involvement in the development of neurological symptoms in certain metabolic disorders (Tonin et al., 2010).

properties

Product Name

3-Hydroxypalmitate

Molecular Formula

C16H31O3-

Molecular Weight

271.42 g/mol

IUPAC Name

3-hydroxyhexadecanoate

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/p-1

InChI Key

CBWALJHXHCJYTE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)[O-])O

synonyms

3-hydroxypalmitic acid
3-hydroxypalmitic acid, (+-)-isomer
beta-hydroxypalmitate
beta-hydroxypalmitic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxypalmitate
Reactant of Route 2
Reactant of Route 2
3-Hydroxypalmitate
Reactant of Route 3
Reactant of Route 3
3-Hydroxypalmitate
Reactant of Route 4
3-Hydroxypalmitate
Reactant of Route 5
Reactant of Route 5
3-Hydroxypalmitate
Reactant of Route 6
Reactant of Route 6
3-Hydroxypalmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.